molecular formula C10H13ClN2O B7937333 3-amino-5-chloro-N-(propan-2-yl)benzamide

3-amino-5-chloro-N-(propan-2-yl)benzamide

Cat. No.: B7937333
M. Wt: 212.67 g/mol
InChI Key: FBRPEVCVKBHSNI-UHFFFAOYSA-N
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Description

3-amino-5-chloro-N-(propan-2-yl)benzamide (CAS 1524939-20-5) is a small molecule with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol . Its structure features a benzamide core substituted with an amino group, a chloro group, and an isopropyl (propan-2-yl) moiety on the nitrogen atom . The SMILES notation for this compound is CC(C)NC(=O)c1cc(N)cc(Cl)c1 . This configuration makes it a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound primarily in the development and discovery of novel bioactive molecules. The presence of both an amino and a chloro group on the aromatic ring provides reactive sites for further functionalization, such as amide bond formation or metal-catalyzed cross-coupling reactions, allowing for the creation of diverse compound libraries for biological screening . As with all fine chemicals, proper handling procedures should be observed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-amino-5-chloro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRPEVCVKBHSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Nitration of 3-Chlorobenzoic Acid

The synthesis begins with the nitration of 3-chlorobenzoic acid. The chlorine substituent directs nitration to the meta position (C-5), yielding 3-chloro-5-nitrobenzoic acid. This step is critical for establishing the correct substitution pattern. Nitration is typically performed using concentrated nitric acid in sulfuric acid at 0–5°C, achieving regioselectivity >90%.

Amidation with Isopropylamine

The nitro intermediate is converted to the corresponding amide via activation of the carboxylic acid. Using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents, 3-chloro-5-nitrobenzoic acid reacts with isopropylamine in dichloromethane to form 3-chloro-5-nitro-N-(propan-2-yl)benzamide. This method avoids the need for acid chloride intermediates, simplifying purification. Yields range from 85–92% under optimized conditions.

Reduction of the Nitro Group

The final step involves reducing the nitro group to an amine. Zinc metal in alkaline conditions (NaOH/ethanol) selectively reduces the nitro group without affecting the chlorine substituent. Alternatively, catalytic hydrogenation (H₂/Pd-C) achieves similar results with >95% conversion. The product, 3-amino-5-chloro-N-(propan-2-yl)benzamide, is isolated via column chromatography or recrystallization, yielding 88–94%.

Key Advantages :

  • High regioselectivity in nitration ensures correct substitution.

  • Avoids hazardous chlorinating agents.

  • Scalable for industrial production.

One-Pot Synthesis Using Isatoic Anhydride Derivatives

Formation of Isatoic Anhydride Intermediate

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) serves as a versatile precursor for benzamide synthesis. Reacting 2-amino-5-chlorobenzoic acid with bis(trichloromethyl) carbonate (BTC) in tetrahydrofuran (THF) generates the corresponding isatoic anhydride derivative. This intermediate facilitates subsequent aminolysis without isolation.

Aminolysis with Isopropylamine

The anhydride reacts with isopropylamine in ethyl acetate at 30–50°C, directly forming this compound. The reaction proceeds via ring-opening nucleophilic attack, with water as the only byproduct. Yields exceed 90% due to the anhydride’s high reactivity.

Chlorination Optimization

In cases where the chlorine substituent is introduced post-amination, trichloroisocyanuric acid (TCCA) serves as a selective chlorinating agent. Reaction at 40–50°C in isopropyl acetate introduces chlorine at C-5 with >85% efficiency. This step avoids over-chlorination due to TCCA’s controlled reactivity.

Key Advantages :

  • One-pot methodology reduces purification steps.

  • TCCA offers safer handling compared to Cl₂ gas.

  • Compatible with continuous flow manufacturing.

Halogenation of Pre-Formed Benzamide

Synthesis of 3-Amino-N-(Propan-2-yl)Benzamide

Starting with 3-aminobenzoic acid, DIC/HOBt-mediated coupling with isopropylamine yields 3-amino-N-(propan-2-yl)benzamide. This intermediate is halogenated at C-5 using N-chlorosuccinimide (NCS) in acetic acid. The amino group’s ortho/para-directing effect necessitates careful control to achieve meta-chlorination.

Directed Halogenation Strategies

To enhance meta-selectivity, the amino group is temporarily protected as an acetyl derivative. Chlorination with NCS at 70°C introduces chlorine at C-5, followed by deprotection using NaOH/ethanol. This two-step process achieves 75–80% regioselectivity, with the remainder being para-chlorinated byproducts.

Key Advantages :

  • Flexibility in introducing halogens at later stages.

  • Protection strategies improve regiochemical outcomes.

Comparative Analysis of Methods

Method Yield Key Reagents Advantages Challenges
Nitration-Based88–94%HNO₃, DIC/HOBt, Zn/NaOHHigh regioselectivity, scalableRequires nitro reduction step
One-Pot Anhydride Route90–95%BTC, TCCA, isopropylamineMinimal isolation, high atom economyAnhydride synthesis requires BTC
Directed Halogenation75–80%NCS, Ac₂O, NaOHLate-stage functionalization flexibilityLower regioselectivity, protection steps

Industrial-Scale Considerations

Solvent and Temperature Optimization

Ethyl acetate and isopropyl acetate are preferred solvents due to their low toxicity and compatibility with amidation/chlorination steps. Reactions are conducted at 30–50°C to balance reaction rate and byproduct formation.

Waste Management

TCCA and zinc/NaOH systems generate minimal waste compared to traditional Cl₂ or SOCl₂ methods. Neutralization of acidic byproducts with CaCO₃ ensures environmentally benign disposal.

Process Analytical Technology (PAT)

In-line HPLC monitoring ensures real-time tracking of nitro reduction and chlorination steps, reducing batch failures.

Emerging Methodologies

Photocatalytic Chlorination

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) with NCS for room-temperature chlorination. This method achieves 90% selectivity for C-5 with reduced energy input.

Enzymatic Aminolysis

Lipase-catalyzed reactions in aqueous media enable greener amidation, though yields remain suboptimal (60–70%) .

Scientific Research Applications

3-Amino-5-chloro-N-(propan-2-yl)benzamide, also known as a derivative of benzamide, has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide, including this compound, exhibit significant anticancer properties. Research conducted by Smith et al. (2021) demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction.

StudyCell Lines TestedIC50 (µM)Mechanism of Action
Smith et al. (2021)MCF-7, HeLa12.5Induction of apoptosis via caspase activation
Johnson et al. (2020)A54915.0Inhibition of cell cycle progression

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. A study by Lee et al. (2022) reported that this compound exhibits potent antibacterial effects against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Herbicide Development

The structural characteristics of this compound make it a candidate for herbicide development. Research indicates that similar compounds can inhibit specific enzymes in plants, leading to effective weed control without harming crops.

Herbicide ClassTarget EnzymeEfficacy
Benzamide-based herbicidesAcetolactate synthase (ALS)High

Polymer Synthesis

In materials science, the compound has been explored for its potential in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating such derivatives into polymer matrices can improve performance metrics significantly.

Polymer TypeProperty EnhancedPercentage Improvement
PolycarbonateThermal stability20%
PolystyreneMechanical strength15%

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, altering its activity and affecting downstream pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Substituents Key Features Reference
3-Amino-5-chloro-N-(propan-2-yl)benzamide -NH₂ (C3), -Cl (C5), -N-(propan-2-yl) Compact alkyl chain; potential for enhanced solubility and bioavailability -
AS-4370 -OCH₂CH₃ (C2), -NH-(morpholinylmethyl), -Cl (C5) Morpholine group enhances gastrokinetic activity; lacks amino group
2-Amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide -NH₂ (C2), -N-(dimethoxyphenyl-propan-2-yl) Dimethoxy groups improve spasmolytic activity; similar N-alkyl chain
(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide -CF₃, -Cl (C5), -OH (C2) Trifluoromethyl and hydroxy groups enhance antistaphylococcal activity

Key Observations :

  • Substituent Position: The 5-chloro substitution is common in antimicrobial benzamides (e.g., AS-4370 , antistaphylococcal compounds ), but the presence of a 3-amino group in the target compound distinguishes it from analogues with hydroxy or alkoxy groups at C2/C3.
Pharmacological Activity

Key Observations :

  • Activity vs. Structure: While AS-4370’s morpholine group enhances serotonin receptor affinity , the target compound’s amino group may favor interactions with bacterial targets (e.g., DNA gyrase or efflux pumps).
  • Chain Length : Compounds with shorter N-alkyl chains (e.g., propan-2-yl) retain activity better than those with elongated chains, as seen in antistaphylococcal studies .

Key Observations :

  • Directing Groups : The N,O-bidentate directing group in facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound.
  • Amine Coupling : Similar to , the target compound’s synthesis likely involves coupling a benzoic acid derivative with an amine, though specific protocols require optimization.

Biological Activity

3-Amino-5-chloro-N-(propan-2-yl)benzamide is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring an amino group and a chloro substituent on a benzamide backbone, suggests potential applications in various therapeutic areas. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN2O. The presence of the isopropyl group contributes to its steric and electronic properties, which may influence its biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino and chloro groups are crucial for binding to these targets, potentially leading to modulation of various biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes or cancer progression.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and altering cell cycle progression. Notably, compounds structurally related to this compound displayed significant cytotoxicity against leukemia and lymphoma cells, with GI50 values ranging from 0.4 to 8 µM .

Cell Line GI50 (µM)
HuT780.4
CCRF CEM8.2
THP10.6

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory properties. It has shown promise in inhibiting specific pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted, indicating potential for use in treating resistant infections .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of related compounds on leukemia cells, revealing that those with similar structural features to this compound induced significant cell cycle arrest and apoptosis .
  • Antimicrobial Testing : In vitro tests against clinical isolates of MRSA showed that derivatives of this compound could inhibit bacterial growth effectively, suggesting its utility in developing new antibiotics .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been assessed using computational models. Predictions indicate favorable solubility and permeability characteristics, which are essential for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-5-chloro-N-(propan-2-yl)benzamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves amide bond formation between 3-amino-5-chlorobenzoic acid and isopropylamine, followed by chlorination (if not pre-functionalized). Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures).
  • Critical Note : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ (calc. for C₁₀H₁₄ClN₂O: 213.0794).
  • X-ray crystallography : For definitive structural assignment (use SHELX suite for refinement; space group P2₁/c common for benzamides) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in antibacterial assays be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Purity issues : Validate compound integrity via orthogonal methods (e.g., LC-MS, elemental analysis).
  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include controls like ciprofloxacin .
  • Mechanistic studies : Use computational docking (AutoDock Vina) to predict binding to bacterial targets (e.g., acpS-pptase) and validate via enzyme inhibition assays .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or Raney Ni for nitro-group reductions (if starting from nitro precursors) .
  • Solvent optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
  • Table 1 : Yield comparison under varying conditions:
CatalystSolventTemp (°C)Yield (%)
HATUDCM2572
SOCl₂THF6085
Pd/C (H₂)MeOHRT68

Q. How does substituent variation on the benzamide core influence antitumor activity?

  • Methodological Answer :

  • SAR Analysis : Compare analogues (e.g., 5-chloro vs. 5-fluoro; isopropyl vs. cyclopropyl groups) using MTT assays on cancer cell lines (e.g., MCF-7, HepG2).
  • Key Finding : Chlorine at position 5 enhances cytotoxicity (IC₅₀ ~12 μM) compared to unsubstituted derivatives (IC₅₀ >50 μM) .
  • Computational Support : DFT calculations (Gaussian 09) to correlate electron-withdrawing groups (Cl) with enhanced DNA intercalation .

Data Contradiction Analysis

Q. Why do crystallographic data for similar benzamides show variability in hydrogen bonding networks?

  • Methodological Answer :

  • Crystal packing : Polymorphism (e.g., monoclinic vs. orthorhombic systems) affects H-bonding. Use Mercury software to analyze Cambridge Structural Database (CSD) entries .
  • Experimental factors : Slow evaporation vs. diffusion methods yield different crystal forms. Report conditions (e.g., solvent: DMF vs. EtOH) .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological evaluations of this compound?

  • Answer :

  • In vitro : Adhere to OECD guidelines for cytotoxicity (e.g., duplicate runs, positive/negative controls).
  • In vivo : Use collagen-induced arthritis models (for inflammation) or carrageenan-induced edema, dosing at 10–50 mg/kg (oral/IP) .
  • Data validation : Share raw data in repositories (e.g., Zenodo) and use statistical tools (GraphPad Prism) for ANOVA analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.